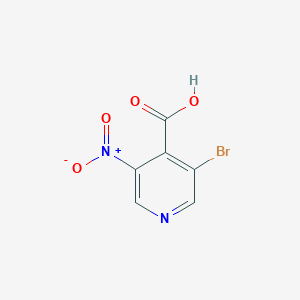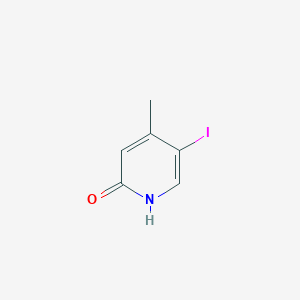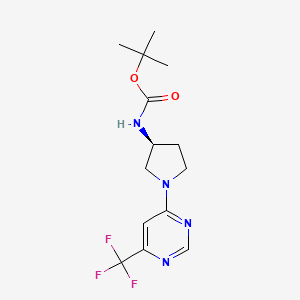![molecular formula C12H12F3N3S B2771311 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1421485-21-3](/img/structure/B2771311.png)
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a trifluoromethyl group and a piperazine moiety attached to a benzothiazole core
Wirkmechanismus
Target of Action
The primary target of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is Mycobacterium tuberculosis H37Rv strain . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound interacts with this bacterium, inhibiting its growth and proliferation.
Mode of Action
It is known that it exerts its anti-mycobacterial activity by interacting with the mycobacterium tuberculosis h37rv strain . The compound’s interaction with its target leads to changes in the bacterium’s ability to grow and proliferate, thereby inhibiting the progression of tuberculosis.
Biochemical Pathways
It is clear that the compound disrupts the normal functioning of mycobacterium tuberculosis, leading to its inability to grow and proliferate . The downstream effects of this disruption are a decrease in the severity of tuberculosis symptoms and a halt in the progression of the disease.
Pharmacokinetics
The compound has shown promising results in in vitro testing against mycobacterium tuberculosis h37rv strain
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Rv strain . This leads to a decrease in the severity of tuberculosis symptoms and a halt in the progression of the disease.
Biochemische Analyse
Biochemical Properties
It has been found to have anti-mycobacterial potential, indicating that it may interact with certain enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
In cellular studies, 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole has shown low cytotoxicity . This suggests that it may have a selective effect on mycobacterial cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole core.
Substitution: The trifluoromethyl group and piperazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups to the benzothiazole core.
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzimidazole
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzoxazole
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzothiazole derivatives
Uniqueness
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both the trifluoromethyl group and the piperazine moiety, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety provides a versatile scaffold for further functionalization and interaction with biological targets .
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-1-3-9-10(8)17-11(19-9)18-6-4-16-5-7-18/h1-3,16H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMASJYBQQAFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)


![ethyl 1-(2-methylphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2771235.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2771238.png)

![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2771241.png)
![N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2771243.png)


![methyl 2-[N-(cyanomethyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}formamido]acetate](/img/structure/B2771248.png)


